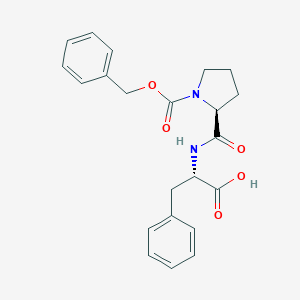

Z-Pro-Phe-OH

Beschreibung

Z-Pro-Phe-OH is a dipeptide derivative featuring a benzyloxycarbonyl (Z) protecting group on the N-terminal proline residue, followed by phenylalanine (Phe) with a free carboxylic acid terminus. This compound is primarily utilized in organic and medicinal chemistry for its role in stereocontrolled enzymatic reactions, particularly in the formation of C-C bonds . The Z group enhances stability during synthetic procedures, while the Pro-Phe sequence contributes to specific conformational properties that influence enzymatic recognition and reactivity.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-phenyl-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c25-20(23-18(21(26)27)14-16-8-3-1-4-9-16)19-12-7-13-24(19)22(28)29-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,23,25)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMUYSWQSSRROPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938398 | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17350-17-3 | |

| Record name | 3-Phenyl-N-(1-((phenylmethoxy)carbonyl)-L-prolyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017350173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334179 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[{1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}(hydroxy)methylidene]phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

DCC with Hydroxybenzotriazole (HOBt) Additives

In a representative procedure, Z-protected proline (Z-Pro-OH) is activated using DCC and HOBt in tetrahydrofuran (THF). After pre-activation at 0°C for 1 hour, L-phenylalanine (Phe-OH) is introduced, followed by stirring at room temperature. Post-reaction, the mixture undergoes sequential washes with sodium bicarbonate, citric acid, and brine to remove byproducts. Chromatography over basic aluminum oxide in ethyl acetate yields this compound with 84.5% efficiency.

Key Optimization

-

Additive Selection : Substituting HOBt with N-hydroxysuccinimide (NHS) reduces racemization but lowers yields to 65.5%.

-

Solvent System : THF enhances solubility of intermediates, while ethyl acetate improves phase separation during extraction.

Modern Solvent-Optimized Approaches

Recent advancements prioritize reduced reaction times and elimination of protecting groups.

Aqueous-THF Biphasic System

A 2024 protocol demonstrates coupling Z-Pro-OH and Phe-OH in THF–H₂O without amino-protecting groups. DCC and HOBt facilitate activation in dichloromethane (CH₂Cl₂), followed by solvent exchange to THF. The zwitterionic Phe-OH is deprotonated using NaOH, enabling direct coupling at room temperature. Extraction with ethyl acetate and pH-adjusted aqueous phases yields this compound at 76–79% efficiency.

Advantages

-

Simplified Workflow : Eliminates Boc/t-Bu protection steps.

-

Scalability : THF’s miscibility with water simplifies large-scale purification.

Enzymatic Synthesis Using Proteolytic Enzymes

Papain-catalyzed condensation offers an eco-friendly alternative to chemical methods.

Two-Phase Enzymatic Condensation

In a patented method, Z-Asp-OH and Phe-OMe are condensed in an ethyl acetate–potassium citrate buffer system with papain. Glycerol (2% v/v) prevents enzyme aggregation, achieving 74–85% yields across pH 3.0–7.5 and 25–49°C.

Critical Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| pH | 5.1–7.5 | +15% |

| Temperature | 25–37°C | +10% |

| Glycerol Concentration | 2–4% v/v | +65%* |

*Without glycerol, yields drop to 19.2%.

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield (%) | Time (h) | Key Advantage |

|---|---|---|---|

| DCC/HOBt | 84.5 | 4–6 | High reproducibility |

| Aqueous-THF | 79 | 2–3 | No protecting groups |

| Papain Catalysis | 85 | 5–48 | Mild conditions, low waste |

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Substitution: Palladium on carbon (Pd/C) catalyst for hydrogenation or trifluoroacetic acid (TFA) for acidolysis.

Major Products Formed:

Hydrolysis: Proline, phenylalanine, and benzyloxycarbonyl derivatives.

Oxidation: Phenylalanine derivatives.

Substitution: Deprotected peptides and amino acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Peptide Synthesis : Z-Pro-Phe-OH serves as a crucial building block in the synthesis of larger peptides and proteins. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it enhances the efficiency and yield of peptide formation .

- Model Compound : It acts as a model compound for studying peptide bond formation and cleavage, allowing researchers to understand the dynamics of peptide synthesis .

Biology

- Enzyme-Substrate Interactions : This compound is utilized to study interactions between enzymes and substrates, particularly proteases. It aids in understanding the specificity and kinetics of enzyme activity .

- Protein Folding Studies : Researchers employ this compound to investigate protein folding mechanisms, which are critical for understanding various biological processes .

Medicine

- Therapeutic Applications : this compound and its derivatives are being explored for their potential use in drug delivery systems and the design of peptide-based therapeutics targeting diseases such as cancer .

- Drug Development : The compound contributes to the development of peptide-based drugs, enhancing the efficacy of treatments for metabolic disorders and other health conditions .

Industry

- Pharmaceutical Production : In the pharmaceutical industry, this compound is used in the production of peptide-based therapeutics and diagnostic tools, playing a vital role in drug formulation processes .

- Biotechnology Applications : The compound is instrumental in producing biologics where precise peptide sequences are essential for vaccine efficacy and monoclonal antibody production .

Case Study 1: Cancer Therapeutics

Research has shown that this compound exhibits significant effects on patient-derived melanoma cells by reducing cell viability through self-assembly mechanisms. This highlights its potential as a therapeutic agent in oncology .

Case Study 2: Enzyme Inhibition

This compound has been studied for its ability to inhibit prolyl endopeptidase, an enzyme involved in protein degradation. This inhibition can lead to alterations in cellular functions, making it a candidate for drug discovery related to neurodegenerative diseases .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Chemistry | Peptide synthesis, model compound | Enhances efficiency and understanding of synthesis |

| Biology | Enzyme-substrate interactions, protein folding studies | Aids in elucidating biological processes |

| Medicine | Drug development, therapeutic applications | Potential for targeted disease treatment |

| Industry | Pharmaceutical production, biotechnology | Essential for developing biologics and diagnostics |

Wirkmechanismus

Z-Pro-Phe-OH exerts its effects primarily through interactions with enzymes and receptors. The peptide bond between proline and phenylalanine can be recognized and cleaved by specific proteases, making it a valuable tool for studying protease activity. The benzyloxycarbonyl (Z) group provides stability and protection during synthetic processes, allowing for selective deprotection and functionalization .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Biologische Aktivität

Z-Pro-Phe-OH, also known as Z-phenylalanine-proline-OH, is a peptide compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in medicine and biotechnology.

Chemical Structure and Properties

This compound is a dipeptide consisting of a proline (Pro) and phenylalanine (Phe) residue, with a benzyloxycarbonyl (Z) protecting group on the amino terminal. The presence of proline contributes to the compound's conformational flexibility and stability, making it an interesting subject for biochemical studies.

Target Interactions

This compound has been primarily studied for its interactions with various enzymes and receptors. It serves as a model compound for understanding peptide bond formation and cleavage, particularly in the context of enzyme-substrate interactions involving proteases.

Biochemical Pathways

The compound is known to engage in self-assembly processes that influence its biological activity. This self-assembly can lead to the formation of cyclic peptides, which have been shown to exhibit enhanced stability and bioactivity compared to their linear counterparts .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant effects on melanoma cells. The compound has been shown to reduce cell viability through mechanisms that may involve apoptosis or cell cycle arrest. This property positions this compound as a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

This compound has demonstrated potential as an inhibitor of serine proteases, key enzymes involved in various physiological processes including digestion and immune response. By binding to the active sites of these enzymes, this compound can prevent substrate cleavage, thereby modulating enzymatic activity.

Pharmacokinetics

In silico studies suggest that cyclic tetrapeptides, such as this compound, exhibit favorable pharmacokinetic profiles compared to other peptide analogs. These predictions indicate lower toxicity and better absorption characteristics in human systems, which are crucial for therapeutic applications.

Study 1: Anticancer Activity

A study conducted on patient-derived melanoma cells treated with this compound showed a marked decrease in cell viability. The researchers noted that the compound's ability to induce apoptosis was significantly higher than that observed with standard chemotherapeutic agents.

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with serine proteases. The results demonstrated that the compound effectively inhibited enzyme activity, providing insights into its potential use as a therapeutic agent against diseases where serine proteases are implicated.

Research Applications

This compound is utilized in biochemical assays to study enzyme-substrate interactions and in the development of enzyme inhibitors. Its role as a building block in peptide synthesis further enhances its utility in drug discovery and development.

Therapeutic Potential

The compound's ability to inhibit specific enzymes and reduce cancer cell viability suggests potential therapeutic applications in oncology and enzyme-related disorders. Ongoing research aims to elucidate these pathways further and explore the compound's efficacy in clinical settings.

Q & A

Q. What are the standard protocols for synthesizing Z-Pro-Phe-OH, and how is its purity confirmed?

- Methodological Answer : this compound is typically synthesized via solid-phase or solution-phase peptide synthesis. Key steps include:

- Protection : Use benzyloxycarbonyl (Z) for N-terminal Proline protection.

- Coupling : Activate carboxyl groups with reagents like DCC/HOBt or HATU/DIPEA for efficient amide bond formation.

- Deprotection : Remove Z groups using HBr/AcOH or catalytic hydrogenation.

- Purification : Employ reverse-phase HPLC or recrystallization.

- Characterization : Confirm identity via -NMR (e.g., δ 7.2–7.4 ppm for aromatic Phe protons) and mass spectrometry (e.g., ESI-MS: [M+H]+ calculated for C₂₀H₂₅N₂O₅: 385.18). Purity is assessed using HPLC (>95% purity threshold) with UV detection at 214 nm .

Table 1 : Common Analytical Techniques for this compound Characterization

| Technique | Purpose | Key Parameters |

|---|---|---|

| HPLC | Purity assessment | Column: C18, Mobile phase: H₂O/MeCN gradient, Flow rate: 1 mL/min |

| -NMR | Structural confirmation | Solvent: DMSO-d6, Reference: TMS, Integration ratios |

| ESI-MS | Molecular weight verification | Ionization mode: Positive, m/z range: 100–1000 |

Q. Which spectroscopic methods are most effective for characterizing this compound, and what parameters should be reported?

- Methodological Answer : -NMR and IR spectroscopy are critical for structural elucidation. For NMR:

- Report solvent, temperature, and reference standards.

- Assign peaks for Pro (δ 1.8–2.2 ppm, cyclic structure) and Phe (δ 7.2–7.4 ppm, aromatic protons).

IR spectroscopy confirms amide bonds (C=O stretch at ~1650 cm⁻¹) and absence of unprotected amines (N-H stretch at ~3300 cm⁻¹). Include baseline correction and resolution settings in reports .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency during this compound synthesis when encountering low yields?

- Methodological Answer : Low yields may result from steric hindrance (Pro’s cyclic structure) or poor activation. Strategies include:

- Reagent selection : Compare HATU (higher efficiency) vs. DCC (cost-effective but slower).

- Solvent optimization : Use DMF for solubility or DCM for reduced side reactions.

- Temperature control : Conduct reactions at 0–4°C to minimize racemization.

Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane) and adjust equivalents of coupling reagents (1.5–2.0 eq) .

Table 2 : Coupling Reagent Efficiency Comparison

| Reagent | Yield (%) | Racemization Risk |

|---|---|---|

| HATU | 85–90 | Low |

| DCC | 70–75 | Moderate |

| EDCI | 75–80 | Low |

Q. What strategies are recommended for resolving discrepancies in reported solubility data of this compound across different solvents?

- Methodological Answer : Discrepancies may arise from impurities or measurement techniques. To resolve:

- Systematic screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–10) using gravimetric or UV-Vis methods.

- Dynamic light scattering (DLS) : Detect aggregates in poorly soluble conditions.

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers. Report temperature, agitation time, and equilibration periods to ensure reproducibility .

Q. How should experimental conditions be adjusted to study the enzymatic stability of this compound in physiological environments?

- Methodological Answer : Simulate physiological conditions (pH 7.4, 37°C) and use enzymes like trypsin or chymotrypsin.

- Incubation : Monitor degradation via HPLC at intervals (0, 1, 3, 6, 24 hrs).

- Controls : Include buffer-only and heat-inactivated enzyme samples.

- Kinetic analysis : Calculate using first-order decay models. Validate with LC-MS to identify cleavage products .

Q. What statistical approaches are appropriate for analyzing the kinetic data of this compound degradation under varying pH conditions?

- Methodological Answer : Use nonlinear regression to fit degradation curves (e.g., GraphPad Prism).

Q. How can researchers design a robust validation study to confirm the chiral integrity of this compound using advanced chromatographic techniques?

- Methodological Answer : Employ chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phase (MeOH/EtOH).

- Method validation : Assess linearity (R² > 0.99), LOD/LOQ (<1% impurity), and precision (%RSD < 2%).

- Cross-verification : Compare with circular dichroism (CD) spectra for enantiomeric excess (%ee).

- Documentation : Follow ICH guidelines for analytical procedure validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.